molecular formula C24H29N3O4S B11212966 N-Butyl-6-[[Ethyl(3-methylphenyl)amino]sulfonyl]-1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide

N-Butyl-6-[[Ethyl(3-methylphenyl)amino]sulfonyl]-1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide

Cat. No.: B11212966
M. Wt: 455.6 g/mol
InChI Key: OFCQKLYWAUYVDO-UHFFFAOYSA-N
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Description

N-Butyl-6-[[Ethyl(3-methylphenyl)amino]sulfonyl]-1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide (commonly referred to as EMPA) is a complex organic compound with a fascinating structure. Let’s break it down:

    N-Butyl: Refers to the butyl group (four carbon atoms in a straight chain).

    6-[[Ethyl(3-methylphenyl)amino]sulfonyl]:

    1,4-dihydro-N-methyl-4-oxo-3-quinolinecarboxamide: This segment includes a quinoline ring system with a carboxamide group and a methyl substitution.

Preparation Methods

EMPA can be synthesized through various routes, but one common method involves Suzuki–Miyaura coupling. In this process:

    Suzuki–Miyaura Coupling: This transition metal-catalyzed carbon–carbon bond-forming reaction combines different fragments. The key step is transmetalation, where boron (from an organoboron reagent) transfers to palladium.

Chemical Reactions Analysis

EMPA may undergo several reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

Scientific Research Applications

EMPA finds applications in:

    Medicine: It might exhibit pharmacological effects due to its unique structure.

    Chemistry: Researchers explore its reactivity and potential synthetic applications.

    Industry: EMPA could serve as a building block for other compounds.

Mechanism of Action

The precise mechanism remains an active area of study. EMPA may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

EMPA’s uniqueness lies in its combination of structural features. Similar compounds include related quinoline derivatives and sulfonyl-containing molecules.

Properties

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

N-butyl-6-[ethyl-(3-methylphenyl)sulfamoyl]-N-methyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H29N3O4S/c1-5-7-13-26(4)24(29)21-16-25-22-12-11-19(15-20(22)23(21)28)32(30,31)27(6-2)18-10-8-9-17(3)14-18/h8-12,14-16H,5-7,13H2,1-4H3,(H,25,28)

InChI Key

OFCQKLYWAUYVDO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(CC)C3=CC=CC(=C3)C

Origin of Product

United States

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